3-(3,5-Dichlorophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid
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Description
“3-(3,5-Dichlorophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid” is a complex organic compound. It contains a propanoic acid group attached to a dichlorophenyl group and a phenylmethoxycarbonylamino group . The exact properties and uses of this specific compound are not widely documented in the available literature.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The dichlorophenyl group would likely contribute to the compound’s overall polarity, while the phenylmethoxycarbonylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The dichlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of its intermolecular forces .Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-19(2,17(23)24)16(13-8-14(20)10-15(21)9-13)22-18(25)26-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBLZRWPDAPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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